![molecular formula C12H13BrN4O2S B2357001 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromofuran-2-carboxamide CAS No. 2034518-94-8](/img/structure/B2357001.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a piperidine ring, a bromofuran ring, and a carboxamide group . These functional groups suggest that the compound may have a variety of potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiadiazole ring could be formed through a cyclization reaction, the piperidine ring could be formed through a cyclization or substitution reaction, and the carboxamide group could be introduced through a condensation or substitution reaction . The bromofuran ring could be formed through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiadiazole and piperidine rings would add rigidity to the structure, while the bromofuran ring and carboxamide group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the furan ring could be replaced with another group through a substitution reaction. The carboxamide group could potentially be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the carboxamide group could allow it to participate in hydrogen bonding, potentially affecting its solubility .Scientific Research Applications
Anticancer Therapeutics
The thiadiazole moiety in this compound is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, leading to a broad spectrum of biological activities, including anticancer effects. Thiadiazole derivatives have demonstrated efficacy across various cancer models, both in vitro and in vivo , and some have entered clinical trials .
Organic Electronics
Thiadiazole derivatives are also explored for their potential in organic electronics. The electron-withdrawing properties of the thiadiazole ring make it suitable for the synthesis of components for OLEDs and organic solar cells . The incorporation of bromine atoms can improve the electrical deficiency of these compounds, which is crucial for their reactivity in aromatic nucleophilic substitution reactions .
Enzyme Inhibition
Compounds containing the thiadiazole ring have been used to prepare cytochrome P450 inhibitors . These inhibitors play a significant role in drug metabolism and can be crucial for understanding drug interactions and the detoxification process .
Synthesis of Biological Active Compounds
The compound can serve as a key building block for the synthesis of myriad thiadiazolo[3,2-α]pyrimidin-7-ones, which possess diverse biological activities. This highlights its role in the development of new pharmacologically active agents .
Muscarinic Acetylcholine Receptor Studies
Derivatives of thiadiazole have been used in the synthesis of compounds for studying muscarinic acetylcholine receptors (mAChRs) with PET imaging . These studies are essential for understanding the role of mAChRs in various physiological and pathological processes .
High-Energy Materials
The 1,2,5-thiadiazole derivatives, due to their energetic behavior, have been utilized as high-energy materials. They have favorable oxygen balance and positive heat of formations, making them suitable for applications in material science .
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, such as the one , can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been found to exert a broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved .
Biochemical Pathways
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models , suggesting that they may have potential therapeutic applications.
Action Environment
The synthesis of similar compounds has been shown to be influenced by environmental conditions such as temperature .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. These could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
properties
IUPAC Name |
5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c13-10-2-1-9(19-10)12(18)15-8-3-5-17(6-4-8)11-7-14-20-16-11/h1-2,7-8H,3-6H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCSFJIMWVSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(O2)Br)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromofuran-2-carboxamide |
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